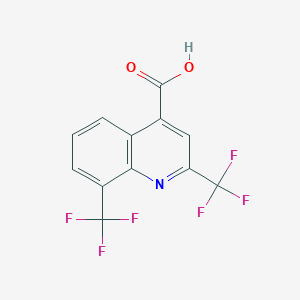
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid
Cat. No. B018386
M. Wt: 309.16 g/mol
InChI Key: QJTJIQBSZLFWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04327215
Procedure details


A mixture of 100 parts by volume of water, 9.6 parts of sodium hydroxide, 43 parts of 7-trifluoromethylisatin and 26.8 parts of 1,1,1-trifluoroacetone is boiled for 6 hours, under atmospheric pressure, in a reaction vessel equipped with a stirrer, condenser, internal thermometer and feed device. The thin layer chromatogram of a sample taken after this reaction time and worked up with acid no longer shows any 7-trifluoromethyl-isatin. The batch is then allowed to cool, and 2 N hydrochloric acid is added, whilst stirring, until the pH is 2.5. The product which precipitates is washed with water and dried. 57 parts of 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid, ie. 92.2% of theory, are obtained.
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].[F:3][C:4]([F:17])([F:16])[C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][C:11](=[O:14])[C:10]2=O.[F:18][C:19]([F:24])([F:23])[C:20]([CH3:22])=O.Cl>O>[F:18][C:19]([F:24])([F:23])[C:20]1[CH:22]=[C:10]([C:11]([OH:1])=[O:14])[C:9]2[C:13](=[C:5]([C:4]([F:17])([F:16])[F:3])[CH:6]=[CH:7][CH:8]=2)[N:12]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
100
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=CC=C2C(C(NC12)=O)=O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)C)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=CC=C2C(C(NC12)=O)=O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
whilst stirring, until the pH is 2.5
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer, condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product which precipitates
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
92.2% of theory, are obtained
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C1=NC2=C(C=CC=C2C(=C1)C(=O)O)C(F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
